1-Bromotetracosane

Phase Change Material Thermal Energy Storage Solid-State Chemistry

Select 1-Bromotetracosane (C₂₄H₄₉Br) for applications where chain-length-dependent phase behavior is critical. Its melting point of 49.5 °C (NIST) and rotator-phase stability window (35–50 °C) make it ideal for passive thermal energy storage and DSC calibration. It delivers a Kováts retention index of 370 (DB-5) for chromatographic differentiation and a c-axis lattice constant of 67.7 Å for lamellar material design.

Molecular Formula C24H49B
Molecular Weight 417.5 g/mol
CAS No. 6946-24-3
Cat. No. B1614769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromotetracosane
CAS6946-24-3
Molecular FormulaC24H49B
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCBr
InChIInChI=1S/C24H49Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-24H2,1H3
InChIKeyZGPCRVNHYNSDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromotetracosane (CAS 6946-24-3): A Long-Chain Alkyl Bromide with Defined Physicochemical Benchmarks


1-Bromotetracosane (C₂₄H₄₉Br) is a primary alkyl bromide of the n-tetracosane series, characterized by a 24-carbon linear chain terminated with a bromine atom [1]. It is a solid at room temperature, with a molecular weight of 417.55 g/mol and a melting point (Tfus) of 322.65 K (49.5 °C) as determined by NIST [2]. As a member of the long-chain alkyl halide class, its physical properties are highly sensitive to chain length, necessitating precise selection for applications where melting range, crystal structure, or chromatographic behavior are critical parameters [3].

Why Long-Chain Alkyl Bromides Like 1-Bromotetracosane Cannot Be Interchanged with Shorter-Chain Analogs


Long-chain alkyl bromides exhibit chain-length-dependent phase behavior and crystal packing that directly govern their utility in solid-state applications, synthetic routes, and analytical standards. A change of just two methylene units (e.g., from C22 to C24) shifts the solid-solid phase transition temperature by 5 °C and the melting point by ~5.5 °C [1], and alters the unit cell c-axis dimension by over 5 Å [2]. Such differences render a generic 'alkyl bromide' specification inadequate; using 1-bromodocosane (C22) in place of 1-bromotetracosane (C24) would result in a different rotator phase stability window and distinct solid-state packing, potentially compromising material performance or analytical reproducibility [3]. The following quantitative evidence demonstrates exactly where 1-bromotetracosane occupies a specific and non-interchangeable position within its homologous series.

Quantitative Differentiation of 1-Bromotetracosane (C24) from Its Closest C22, C26, and C28 Analogs


Solid-Solid Phase Transition Temperature (Rotator Phase Onset) for C24 vs. C22 and C26

1-Bromotetracosane (C24) undergoes a solid-solid phase transition on cooling at 35 °C, a temperature that is 5 °C higher than the analogous transition in 1-bromodocosane (C22, 30 °C) and 7 °C lower than that in 1-bromohexacosane (C26, 42 °C) [1]. This transition corresponds to the onset of a hexagonal rotator phase, which is associated with enhanced molecular mobility and dielectric permittivity [1].

Phase Change Material Thermal Energy Storage Solid-State Chemistry

Crystal Lattice Constant (c-Axis) as a Determinant of Solid-State Packing and Interlayer Spacing

At room temperature, the monoclinic unit cell of 1-bromotetracosane (C24) exhibits a c-axis lattice constant of 67.7 Å, which directly reflects the molecular length and packing arrangement [1]. This value is 5.3 Å longer than that of 1-bromodocosane (C22, 62.4 Å) and 4.7 Å shorter than that of 1-bromohexacosane (C26, 72.4 Å) [1]. The c-axis increment per two carbons is approximately 5.0-5.3 Å, consistent with a double-layer molecular arrangement [1].

Crystallography Self-Assembled Monolayers Nanostructured Materials

Melting Point (Tfus) of C24 Compared to Adjacent Homologs C22 and C26

The fusion temperature (Tfus) of 1-bromotetracosane is reported as 322.65 K (49.5 °C) by NIST [1]. This melting point is ~5.5 °C higher than that of 1-bromodocosane (C22, 317 K / 44 °C) and ~5.5 °C lower than that of 1-bromohexacosane (C26, 328.1 K / 55.0 °C) [2][3]. The ~5.5 °C increment per two carbons is consistent across the even-carbon series from C22 to C28 [4].

Thermophysical Properties Calorimetry Purity Analysis

Kováts Retention Index for GC-MS Identification and Environmental Forensics

1-Bromotetracosane exhibits a Kováts retention index of 370 on a DB-5 non-polar column [1]. In contrast, the C20 homolog (1-bromoeicosane) has a significantly higher Kováts index of approximately 2383 [2], reflecting the strong dependence of retention on chain length. This quantitative chromatographic property enabled the definitive identification of 1-bromotetracosane in complex coal extracts, providing the first evidence for the existence of halogenated compounds in such geological samples [3].

Gas Chromatography Environmental Analysis Petroleomics

Where 1-Bromotetracosane (C24) Delivers Specific Value Over Other Chain Lengths


Design of Phase-Change Materials (PCMs) Requiring a Rotator Phase Stability Window Around 35 °C

For passive thermal energy storage or thermal buffering applications where the operational temperature must remain between 35 °C and the melting point (49.5 °C), 1-bromotetracosane offers a defined rotator phase stability window that is distinct from its C22 (transition at 30 °C) and C26 (transition at 42 °C) homologs [1]. The 5 °C offset from C22 and C26 makes C24 the optimal choice for systems targeting a 35-50 °C working range.

Synthesis of C24-Derived Amphiphiles and Model Lipid Systems with Precise Interlayer Spacing

The c-axis lattice constant of 67.7 Å for solid 1-bromotetracosane provides a benchmark for designing lamellar structures, self-assembled monolayers, or model lipid bilayers [2]. This spacing is not achievable with C22 (62.4 Å) or C26 (72.4 Å), making C24 the preferred precursor for materials requiring a specific interlayer distance, such as in hyperextended amphiphiles or 2D perovskite templating [2].

Analytical Standard for GC-MS Identification of C24 Brominated Alkanes in Complex Environmental or Geological Matrices

The Kováts retention index of 370 (DB-5) for 1-bromotetracosane enables its unambiguous chromatographic differentiation from co-eluting compounds in complex samples, such as coal extracts or pyrolysis products [3][4]. This property has proven critical in environmental forensics and petroleomics, where definitive identification of halogenated organics is required.

Calorimetric Calibration and Purity Assessment Using Well-Defined Melting Point

The sharp melting point of 322.65 K (49.5 °C) as established by NIST [5] makes 1-bromotetracosane suitable as a secondary temperature standard or purity reference in differential scanning calorimetry (DSC) and thermal analysis, especially when verifying instruments against a solid organic compound with a melting point intermediate between C22 (44 °C) and C26 (55 °C).

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